molecular formula C8H5FS B13932052 2-Fluoro-benzo[b]thiophene

2-Fluoro-benzo[b]thiophene

Cat. No.: B13932052
M. Wt: 152.19 g/mol
InChI Key: SAESIODBZLTTIP-UHFFFAOYSA-N
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Description

2-Fluoro-benzo[b]thiophene is a fluorinated derivative of benzothiophene, an aromatic organic compound with a sulfur atom incorporated into a five-membered ring fused to a benzene ring.

Preparation Methods

The synthesis of 2-Fluoro-benzo[b]thiophene can be achieved through several methods. One common approach involves the reaction of β,β-difluoro-o-methylsulfinylstyrene with trifluoroacetic anhydride and triethylamine in dichloromethane, followed by treatment with potassium carbonate, yielding this compound in high yield . Another method involves the reaction of 2-bromo-(het)arylacetonitriles with (het)aryl/alkyldithioesters .

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes optimized for large-scale production, focusing on cost-efficiency and yield optimization.

Chemical Reactions Analysis

2-Fluoro-benzo[b]thiophene undergoes various chemical reactions, including:

Common reagents used in these reactions include trifluoroacetic anhydride, triethylamine, potassium carbonate, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 2-Fluoro-benzo[b]thiophene depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes, receptors, and ion channels, to exert its biological effects. The fluorine atom can enhance the compound’s binding affinity and selectivity for its targets, leading to improved therapeutic efficacy .

Comparison with Similar Compounds

2-Fluoro-benzo[b]thiophene can be compared with other fluorinated thiophene derivatives and benzothiophenes. Similar compounds include:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct electronic and steric properties, making it valuable for targeted applications in various fields.

Properties

Molecular Formula

C8H5FS

Molecular Weight

152.19 g/mol

IUPAC Name

2-fluoro-1-benzothiophene

InChI

InChI=1S/C8H5FS/c9-8-5-6-3-1-2-4-7(6)10-8/h1-5H

InChI Key

SAESIODBZLTTIP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(S2)F

Origin of Product

United States

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